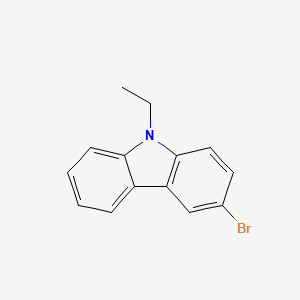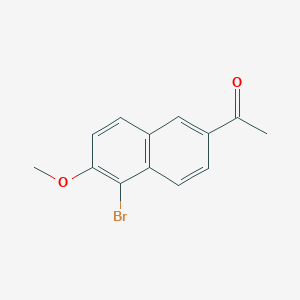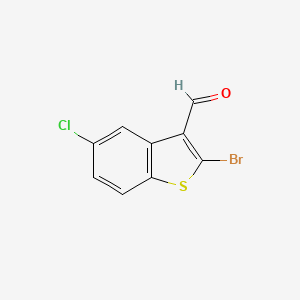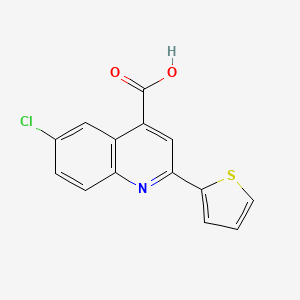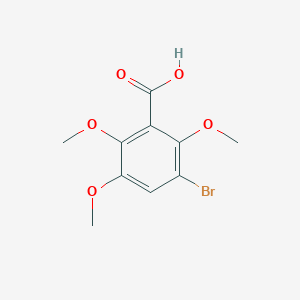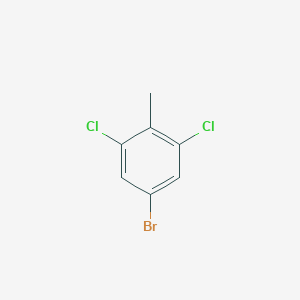
5-Brom-1,3-dichlor-2-methylbenzol
Übersicht
Beschreibung
5-Bromo-1,3-dichloro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,3-dichloro-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-dichloro-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Life Science Forschung
5-Brom-1,3-dichlor-2-methylbenzol: wird in der Life-Science-Forschung für die Synthese komplexer Moleküle verwendet, die in der Wirkstoffforschung und in biologischen Studien eingesetzt werden können . Seine Reaktivität mit verschiedenen organischen Verbindungen macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung von Pharmazeutika, insbesondere bei der Herstellung von Molekülen mit potenziellen therapeutischen Eigenschaften.
Materialwissenschaft
In der Materialwissenschaft dient diese Verbindung als Vorläufer bei der Synthese von fortschrittlichen Materialien. Seine Einarbeitung in Polymere und Beschichtungen kann wünschenswerte Eigenschaften wie erhöhte Beständigkeit gegen Abbau oder verbesserte elektrische Leitfähigkeit verleihen . Forscher erforschen seinen Einsatz bei der Herstellung neuartiger Materialien mit spezifischen Funktionen für industrielle Anwendungen.
Chemische Synthese
This compound: spielt eine entscheidende Rolle in der chemischen Synthese als Baustein für den Aufbau komplexerer chemischer Strukturen . Es wird oft in Halogenierungsreaktionen eingesetzt, bei denen seine Brom- und Chloratome durch andere funktionelle Gruppen substituiert werden können, was zu einer Vielzahl von Derivaten führt.
Chromatographie
Diese Verbindung kann als Standard in chromatographischen Methoden verwendet werden, um ähnliche Verbindungen in Mischungen zu identifizieren und zu quantifizieren . Seine eindeutige chemische Signatur ermöglicht seinen Einsatz als Referenzpunkt in analytischen Techniken wie Gaschromatographie und Hochleistungsflüssigchromatographie.
Analytische Forschung
In der analytischen Forschung wird This compound bei der Methodenentwicklung zur Detektion und Analyse halogenierter aromatischer Verbindungen eingesetzt . Seine klar definierte Struktur und seine Eigenschaften machen es zu einem ausgezeichneten Kandidaten für die Prüfung der Wirksamkeit analytischer Verfahren.
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

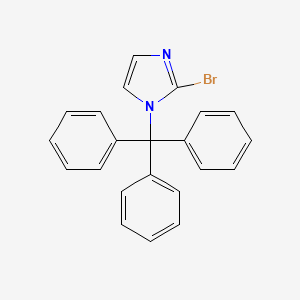
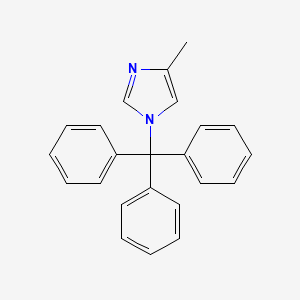
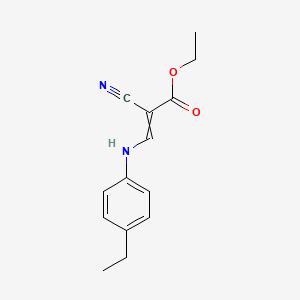
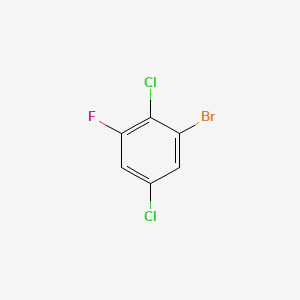
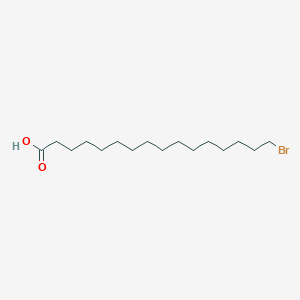
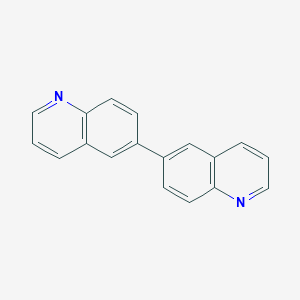
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
